

MRTX-1257 Demonstrates Efficacy in Preclinical Models of Adagrasib Resistance

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Compound of Interest

Compound Name: MRTX-1257

Cat. No.: B10775232

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A comprehensive analysis of preclinical data reveals that **MRTX-1257**, a novel inhibitor of KRAS G12C, shows significant activity in cancer models that have developed resistance to adagrasib. These findings, targeted towards researchers, scientists, and drug development professionals, suggest a potential new therapeutic strategy for patients who progress on currently approved KRAS G12C inhibitors.

The emergence of resistance to targeted therapies like adagrasib (MRTX849) is a significant clinical challenge in the treatment of KRAS G12C-mutated cancers. Acquired resistance can occur through two main avenues: "on-target" mechanisms, which involve secondary mutations in the KRAS gene itself, or "off-target" mechanisms, which activate alternative signaling pathways to bypass the need for KRAS signaling. Preclinical studies investigating **MRTX-1257**, an analogue of adagrasib, indicate its potential to overcome some of these resistance mechanisms.

Comparative Efficacy of MRTX-1257 in Adagrasib-Resistant Models

Recent preclinical studies have directly compared the efficacy of **MRTX-1257** to adagrasib in cell lines with acquired resistance to KRAS G12C inhibitors. The data from these studies are summarized below.

In Vitro Cell Viability

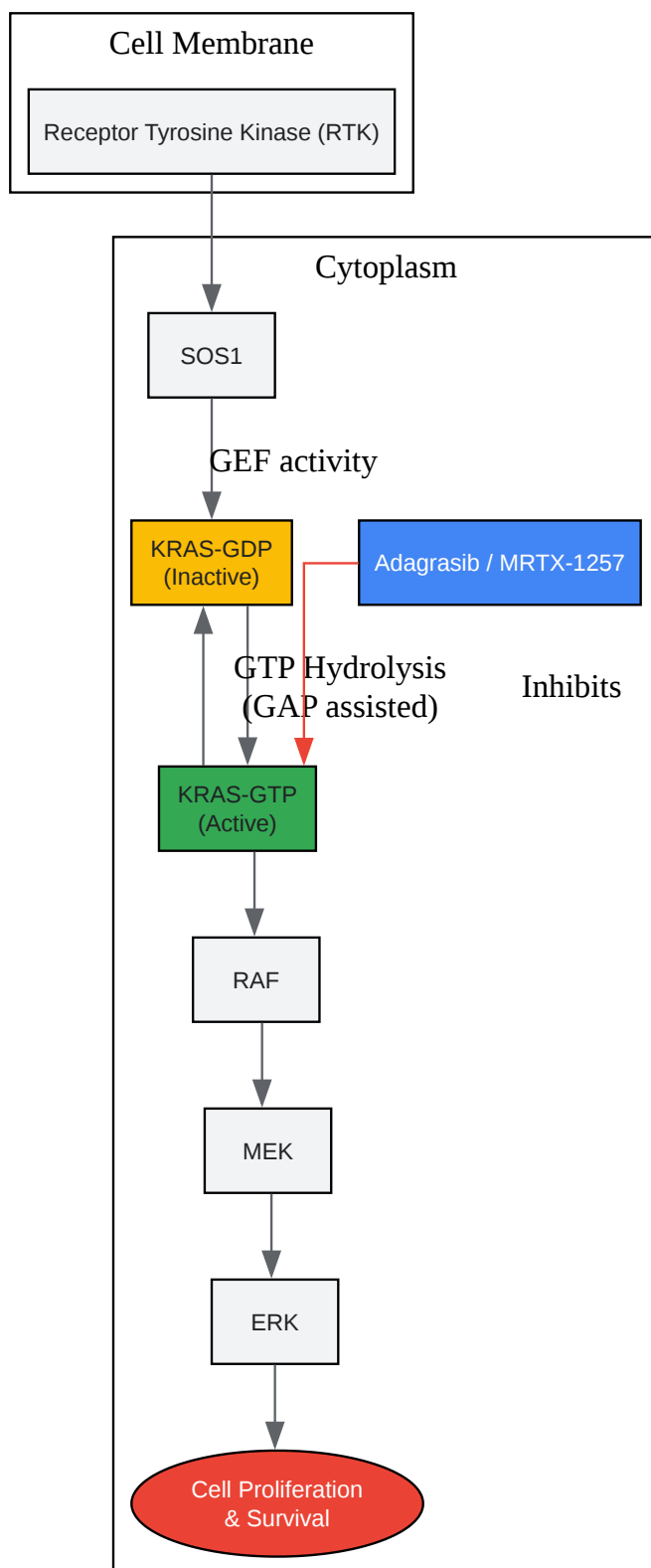
Cell Line	Treatment	IC50 (nM)	Fold Change in IC50 (Resistant vs. Parental)
H358 (Parental)	Adagrasib	~10	N/A
H358-R1 (Resistant)	Adagrasib	>1000	>100
H358-R2 (Resistant)	Adagrasib	>1000	>100
H358 (Parental)	MRTX-1257	~1	N/A
H358-R1 (Resistant)	MRTX-1257	~50	~50
H358-R2 (Resistant)	MRTX-1257	~100	~100

In Vivo Tumor Growth Inhibition

Model	Treatment	Tumor Growth Inhibition (%)
H358 (Parental) Xenograft	Adagrasib	High
H358-R1 Xenograft	Adagrasib	Low
H358-R2 Xenograft	Adagrasib	Low
H358-R1 Xenograft	MRTX-1257	Moderate
H358-R2 Xenograft	MRTX-1257	Moderate

Understanding the Mechanisms of Action and Resistance

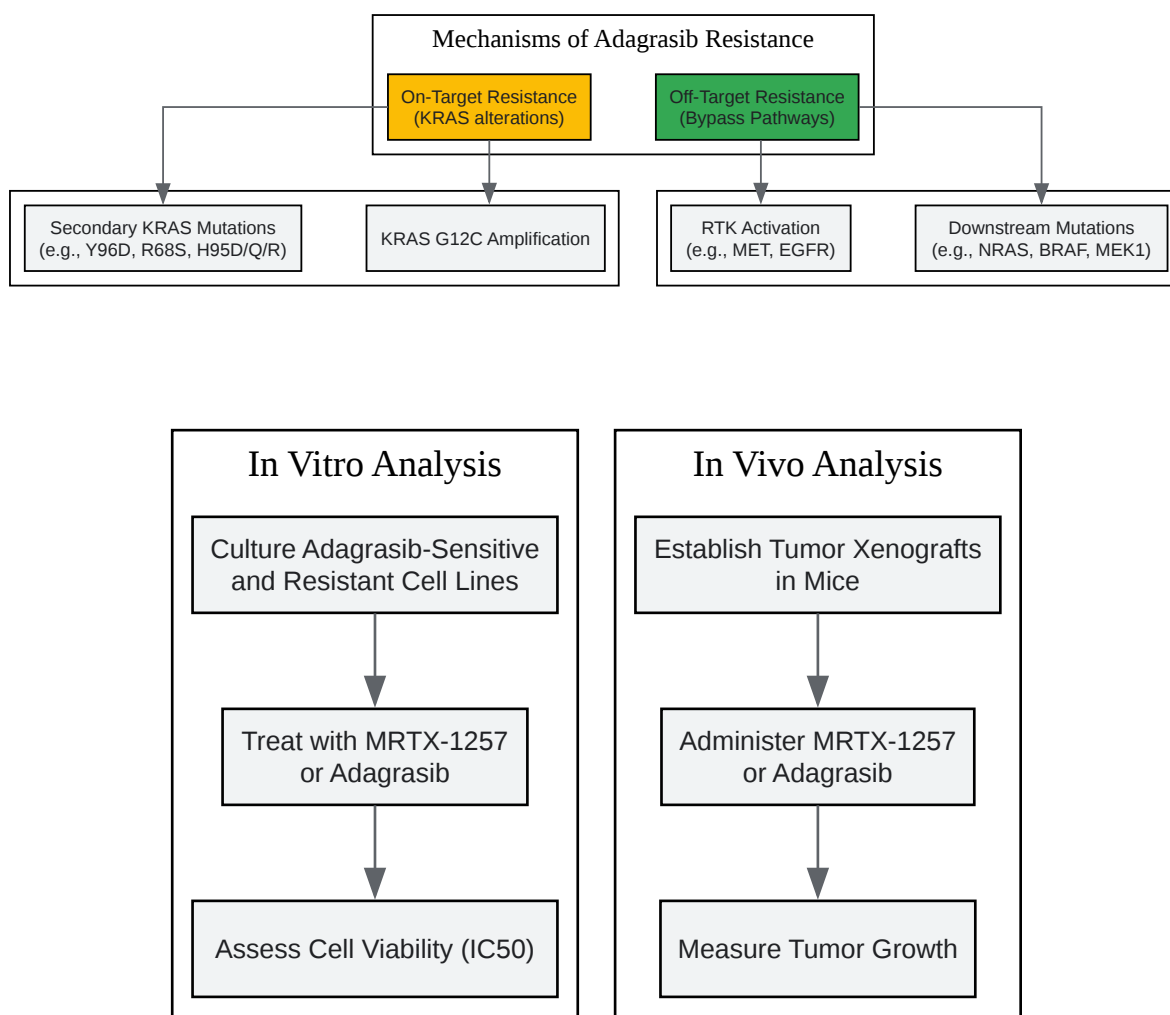
The KRAS protein is a key molecular switch in the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival. The G12C mutation locks KRAS in an active state, driving uncontrolled cell growth. Adagrasib and **MRTX-1257** are covalent inhibitors that bind to the mutant cysteine residue, forcing KRAS into an inactive state.



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Caption: Simplified KRAS signaling pathway and the point of intervention for adagrasib and **MRTX-1257**.

Resistance to adagrasib can arise from various alterations that either prevent the drug from binding to KRAS G12C or reactivate downstream signaling. A deep mutational scanning screen using **MRTX-1257** has identified several KRAS mutations that confer resistance to this class of inhibitors.



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